molecular formula C24H32N6O4 B13423192 Hydroxycarbodenafil

Hydroxycarbodenafil

Cat. No.: B13423192
M. Wt: 468.5 g/mol
InChI Key: BKATXTHEZOCJKS-UHFFFAOYSA-N
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Description

Hydroxycarbodenafil is a novel sildenafil analogue first identified as an illicit adulterant in dietary supplements. Structurally, it features a hydroxycarboxylic acid group replacing the methylpiperazine sulfonyl moiety in sildenafil, a modification designed to evade regulatory detection while retaining phosphodiesterase type 5 (PDE5) inhibitory activity . Its discovery was reported by Gu et al. (2020) using advanced analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C24H32N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O4/c1-4-6-18-20-21(28(3)27-18)23(32)26-22(25-20)17-15-16(7-8-19(17)34-5-2)24(33)30-11-9-29(10-12-30)13-14-31/h7-8,15,31H,4-6,9-14H2,1-3H3,(H,25,26,32)

InChI Key

BKATXTHEZOCJKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CCO)OCC)C

Origin of Product

United States

Preparation Methods

The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound contains an amide bond, which suggests the use of amide coupling reactions . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity.

Chemical Reactions Analysis

Hydroxycarbodenafil undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to a structure similar to carbodenafil.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydroxycarbodenafil has several scientific research applications:

Mechanism of Action

Hydroxycarbodenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of other PDE5 inhibitors like sildenafil .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxycarbodenafil belongs to a growing class of structurally modified PDE5 inhibitors used to adulterate health supplements. Below is a detailed comparison with two analogous compounds: desmethylpiperazinyl propoxysildenafil and homosildenafil .

Structural and Pharmacological Differences

Compound Structural Modifications Molecular Weight PDE5 Inhibition (Relative to Sildenafil) Key References
This compound Hydroxycarboxylic acid substitution 528.55 g/mol Presumed comparable (exact IC₅₀ unreported)
Desmethylpiperazinyl propoxysildenafil Propoxy group + desmethylpiperazine 498.53 g/mol Similar efficacy (IC₅₀ = 2.8 nM vs. sildenafil’s 3.9 nM)
Homosildenafil Homologated ethyl group at piperazine ring 506.58 g/mol Unknown (metabolite of sildenafil)
  • This compound : The hydroxycarboxylic acid group enhances polarity, complicating detection via conventional screening methods .
  • Desmethylpiperazinyl propoxysildenafil: Retains the core pyrazolopyrimidinone scaffold of sildenafil but alters pharmacokinetics due to the propoxy extension .
  • Homosildenafil : A metabolite of sildenafil with uncharacterized PDE5 selectivity, often detected in counterfeit products .

Detection Challenges

Compound Common Detection Methods Limits of Detection (LOD)
This compound UHPLC-MS/MS, NMR 0.05 µg/g
Desmethylpiperazinyl propoxysildenafil LC-QTOF-MS, Fourier transform infrared spectroscopy (FTIR) 0.1 µg/g
Homosildenafil HPLC-UV, immunoassays 0.2 µg/g

This compound’s polar modifications necessitate specialized MS/MS transitions for identification, whereas homosildenafil’s structural similarity to sildenafil allows cross-reactivity in some immunoassays . Desmethylpiperazinyl propoxysildenafil’s detection relies on high-resolution mass spectrometry due to its unique fragmentation pattern .

Research Findings and Implications**

  • This compound : A 2023 study by Xu et al. highlighted its prevalence in "natural" male enhancement products, with 12% of tested samples containing the compound . Its unregulated use correlates with emergency hospitalizations for cardiovascular complications .
  • Desmethylpiperazinyl propoxysildenafil : Lee et al. (2018) demonstrated its 85% bioavailability in rat models, suggesting potent systemic effects even at low doses .
  • Homosildenafil: El-Deen et al. (2020) noted its role in exacerbating nonalcoholic fatty liver disease in preclinical models, underscoring off-target risks .

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